molecular formula C10H10O5 B084668 4-Acetoxy-3-methoxybenzoic acid CAS No. 10543-12-1

4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668
CAS No.: 10543-12-1
M. Wt: 210.18 g/mol
InChI Key: WTPDKEAYVAXNRO-UHFFFAOYSA-N
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Description

4-Acetoxy-3-methoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.1834 g/mol . It is a derivative of benzoic acid, featuring both acetoxy and methoxy functional groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the acetylation of 3-methoxybenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 4-Acetoxy-3-methoxybenzaldehyde or this compound.

    Reduction: 4-Hydroxy-3-methoxybenzoic acid.

    Substitution: 4-Acetoxy-3-nitrobenzoic acid or 4-acetoxy-3-bromobenzoic acid.

Scientific Research Applications

4-Acetoxy-3-methoxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetoxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the methoxy group can participate in hydrogen bonding and other interactions. These functional groups contribute to the compound’s reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-3-methoxybenzoic acid is unique due to the presence of both acetoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

4-acetyloxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPDKEAYVAXNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147127
Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10543-12-1
Record name 4-(Acetyloxy)-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10543-12-1
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name 10543-12-1
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name 4-acetoxy-3-methoxybenzoic acid
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Record name BENZOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
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Synthesis routes and methods I

Procedure details

Acetic anhydride (72.9 g, 67.4 mL) is added under nitrogen at room temperature to 4-hydroxy-3-methoxybenzoic acid (97.7 g) in xylenes (817 g, 950 mL) while stirring. The stirred mixture is heated to 115°-125° C. and heated at 120°-125° C. for 4 to 20 hours under nitrogen. Part of the liquid is then removed by distillation at about 150° bath temperature to a volume of about 700 ml and the mixture is cooled to room temperature to obtain a slurry of 4-acetoxy-3-methoxybenzoic acid which is again diluted with additional xylenes (224 g, 226 mL). N,N-dimethylformamide (DMF, 1.9 g, 2.0 mL) is added followed by dropwise addition, over 2.5 hours, of oxalyl chloride (90.6 g, 62.2 mL). The reaction mixture is stirred at room temperature for 24 hours to obtain a solution of 4-acetoxy-3-methoxybenzoyl chloride which is used as such in the next step. The xylenes solution is cooled to -14° to -20° C. with a brine solution and diisopropylamine (169 g, 234 mL) is added dropwise over a 45 minute period, at a rate so that the temperature does not exceed 0° C. The reaction mixture is allowed to warm to room temperature and is stirred at room temperatue (17°-20° C.) for 21 hours. The resulting slurry is filtered under vacuum, and the filter cake is further slurried with xylenes (430 mL) and filtered.
Quantity
67.4 mL
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
950 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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